molecular formula C7H15O3P B092648 Diethyl allylphosphonate CAS No. 1067-87-4

Diethyl allylphosphonate

Cat. No. B092648
Key on ui cas rn: 1067-87-4
M. Wt: 178.17 g/mol
InChI Key: YPJHXRAHMUKXAE-UHFFFAOYSA-N
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Patent
US08089682B2

Procedure details

Allyl bromide (3.6 g, 30.09 mmol) and triethyl phosphite (1 g, 6 mmol) were dissolved and reacted in chloroform (30 mL). Then, the resulting reaction solution was refluxed for 12 hours, cooled to room temperature and filtered through a glass filter. Chloroform was completely removed from the solution under vacuum to thereby give an oily compound as the title compound. The 1H NMR and 13CNMR results of the compound thus obtained are given as follows.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH:2]=[CH2:3].[P:5]([O:12]CC)([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8]>C(Cl)(Cl)Cl>[CH2:1]([P:5](=[O:12])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
1 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the resulting reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Chloroform was completely removed from the solution under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)P(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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